A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H
A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-(CH2)3CO2H is a heterobifunctional linker molecule widely employed in biomedical research and drug development. Its structure, featuring a terminal primary amine group and a terminal carboxylic acid group separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it an invaluable tool for bioconjugation. The tetra-PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugates by increasing their hydrodynamic radius and reducing immunogenicity.
This technical guide provides an in-depth overview of the core applications of Amino-PEG4-(CH2)3CO2H, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of published data for this specific linker, this guide presents detailed experimental protocols and quantitative data from closely analogous systems to serve as a practical reference for researchers.
Core Applications in Research
The primary utility of Amino-PEG4-(CH2)3CO2H lies in its ability to covalently link two different molecules of interest. The amine terminus can be readily coupled with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or carbonyls. The carboxylic acid terminus can be activated to react with primary amines on a target molecule. This versatility allows for its use in several key research areas:
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Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb directs the payload to a specific antigen on the surface of cancer cells, and the PEG spacer ensures that the payload does not interfere with the antibody's binding affinity while improving the overall properties of the ADC.
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PROTACs: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Amino-PEG4-(CH2)3CO2H serves as the flexible linker connecting the ligand that binds the target protein and the ligand that binds the E3 ligase. The length and flexibility of the PEG chain are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.
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Surface Modification: The linker can be used to modify the surfaces of nanoparticles, quantum dots, or medical devices. The hydrophilic PEG chain can render these surfaces more biocompatible and reduce non-specific protein adsorption.
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Peptide and Protein Modification: It can be used to PEGylate peptides or proteins to improve their solubility, stability, and in vivo circulation time.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C12H25NO6 |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 144598-03-8 |
| Appearance | White solid or colorless oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically >95% |
Experimental Protocols
The following protocols are representative methodologies for the use of amino-PEG-acid linkers in the synthesis of ADCs and PROTACs. These should be adapted and optimized for specific applications.
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using an amino-PEG-acid linker.
Step 1: Activation of the Linker's Carboxylic Acid
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Reagents: Amino-PEG4-(CH2)3CO2H, N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), anhydrous Dimethylformamide (DMF).
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Dissolve Amino-PEG4-(CH2)3CO2H and NHS in anhydrous DMF at a molar ratio of 1:1.2.
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Add DCC to the solution at a molar ratio of 1:1.1 relative to the linker.
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Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.
Step 2: Conjugation of the Activated Linker to the Antibody
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Reagents: Monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS) at pH 7.4, NHS ester-activated linker from Step 1, quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Adjust the mAb concentration to 5-10 mg/mL in PBS.
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Add a 10-20 fold molar excess of the NHS ester-activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
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Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
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Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
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Purify the antibody-linker conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) to remove unreacted linker and byproducts.
Step 3: Conjugation of the Payload to the Antibody-Linker Conjugate
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Reagents: Purified antibody-linker conjugate, payload with a primary amine, and appropriate buffer.
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The free amine on the conjugated linker is now available for reaction with a payload containing a suitable functional group (e.g., a carboxylic acid activated with EDC/NHS).
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Dissolve the payload and activating agents (EDC/NHS) in an appropriate solvent.
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Add the activated payload to the antibody-linker conjugate solution.
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Incubate for 2-4 hours at room temperature.
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Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC).
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines the general steps for synthesizing a PROTAC using an amino-PEG-acid linker to connect a target-binding ligand and an E3 ligase-binding ligand.
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Reagents: Target-binding ligand with a free amine, E3 ligase-binding ligand with a free carboxylic acid, Amino-PEG4-(CH2)3CO2H, EDC, NHS, and appropriate solvents (e.g., DMF, DMSO).
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Step 2a: Activation of the Linker's Carboxylic Acid: Activate the carboxylic acid of Amino-PEG4-(CH2)3CO2H with EDC and NHS in DMF, as described in the ADC protocol.
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Step 2b: Coupling to the Target-Binding Ligand: Add the target-binding ligand with a free amine to the activated linker solution and stir overnight at room temperature. Purify the resulting ligand-linker intermediate by HPLC.
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Step 2c: Activation of the E3 Ligase Ligand's Carboxylic Acid: In a separate reaction, activate the carboxylic acid of the E3 ligase-binding ligand with EDC and NHS.
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Step 2d: Final Coupling: Add the purified ligand-linker intermediate (which has a free amine) to the activated E3 ligase ligand solution. Stir overnight at room temperature.
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Step 2e: Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the product by mass spectrometry and NMR.
Quantitative Data
The following tables present representative data for ADCs and PROTACs to illustrate the impact of PEG linkers and the typical characterization results.
Table 1: Representative Drug-to-Antibody Ratio (DAR) for an ADC
| Conjugation Method | Molar Excess of Linker-Drug | Average DAR |
| Lysine Conjugation | 5x | 2.8 |
| 10x | 4.1 | |
| 20x | 5.5 | |
| Site-Specific Cysteine Conjugation | 5x | 1.9 |
| 10x | 2.0 |
This table illustrates how the molar excess of the linker-drug complex during conjugation can influence the average number of drug molecules attached to each antibody (DAR). The data is representative of typical lysine-based conjugation methods.
Table 2: Example Pharmacokinetic (PK) Properties of a PEGylated vs. Non-PEGylated Bioconjugate
| Conjugate | Half-life (t1/2) in vivo (hours) | Area Under the Curve (AUC) (µg·h/mL) |
| Non-PEGylated Peptide | 1.2 | 150 |
| PEGylated Peptide (with PEG4 linker) | 18.5 | 2100 |
This table provides an example of how the inclusion of a PEG linker can significantly improve the pharmacokinetic properties of a therapeutic peptide, leading to a longer circulation half-life and greater systemic exposure.
Visualizations
Diagram 1: Structure of Amino-PEG4-(CH2)3CO2H
Caption: Functional groups of the Amino-PEG4-(CH2)3CO2H linker.
Diagram 2: Experimental Workflow for ADC Synthesis
Caption: A generalized workflow for creating an Antibody-Drug Conjugate.
Diagram 3: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC leading to protein degradation.
Conclusion
Amino-PEG4-(CH2)3CO2H is a versatile and valuable tool in modern biopharmaceutical research. Its defined length, hydrophilicity, and bifunctional nature provide researchers with a robust component for the construction of complex bioconjugates. While this guide provides a framework for its application in creating ADCs and PROTACs, the specific conditions for conjugation and purification must be empirically determined and optimized for each unique combination of antibody, payload, or ligand to achieve the desired therapeutic or diagnostic agent.
